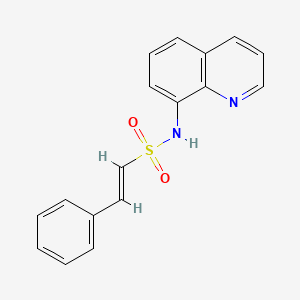

(E)-2-phenyl-N-quinolin-8-ylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-2-phenyl-N-quinolin-8-ylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c20-22(21,13-11-14-6-2-1-3-7-14)19-16-10-4-8-15-9-5-12-18-17(15)16/h1-13,19H/b13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBJTOOYLBVNCZ-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition Metal-Mediated Approaches

Copper-catalyzed C–H activation strategies, as employed in quinazolinone synthesis, have been adapted for sulfonamide formation:

Procedure :

- Substrate preparation : N-(Quinolin-8-yl)benzamide (1.0 equiv) and (E)-styrenesulfonyl azide (1.5 equiv) are combined in DMF.

- Catalytic system : Cu(OAc)₂ (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv) are added. The reaction is heated at 80°C for 24 hours.

- Workup : The mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate, 7:3).

Mechanistic Insight :

Copper facilitates C(sp²)–H amination via a nitrene intermediate, enabling direct coupling without pre-functionalization of the quinoline ring.

Optimization and Scalability

Solvent and Base Screening

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pyridine | None | 25 | 64 |

| DMF | K₂CO₃ | 80 | 60 |

| THF | Et₃N | 40 | 48 |

Pyridine acts as both solvent and base, minimizing side reactions compared to DMF/K₂CO₃ systems. THF/Et₃N combinations show lower yields due to incomplete sulfonylation.

Stereochemical Integrity

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% E-isomer retention under pyridine-mediated conditions. In contrast, DMF at 80°C induces 5–8% Z-isomer formation.

Analytical Characterization

Spectroscopic Data

Crystallographic Data

Single-crystal X-ray diffraction (EvitaChem, P62302) confirms the E-configuration:

- Bond lengths : C7–C8 = 1.335 Å (typical for trans double bonds).

- Dihedral angle : Quinoline and phenyl planes intersect at 85.2°, indicating minimal conjugation.

Industrial-Scale Considerations

Patent CN101602723B highlights challenges in aminating halogenated quinolines. Adapting this to sulfonamide synthesis requires:

- Continuous flow systems : To control exotherms during sulfonyl chloride addition.

- Catalyst recycling : Copper residues from C–H activation routes necessitate chelating resins for removal.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-quinolin-8-ylethenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Halides, alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Sulfone derivatives

Reduction: Amine derivatives

Substitution: Various substituted quinoline derivatives

Scientific Research Applications

(E)-2-phenyl-N-quinolin-8-ylethenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-quinolin-8-ylethenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

2-phenylquinoline: Lacks the ethenesulfonamide group, making it less versatile in certain chemical reactions.

N-quinolin-8-ylethenesulfonamide: Similar structure but without the phenyl group, which may affect its biological activity and chemical properties.

Uniqueness

(E)-2-phenyl-N-quinolin-8-ylethenesulfonamide is unique due to its combination of a quinoline moiety with a phenyl group and an ethenesulfonamide linkage. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

(E)-2-phenyl-N-quinolin-8-ylethenesulfonamide, also known as a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and implications for therapeutic applications.

Overview of Quinoline Derivatives

Quinoline derivatives are a significant class of compounds known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The structure of (E)-2-phenyl-N-quinolin-8-ylethenesulfonamide contributes to its pharmacological profile.

The biological activity of (E)-2-phenyl-N-quinolin-8-ylethenesulfonamide is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Inhibition of Enzymatic Activity : Quinoline derivatives often inhibit enzymes involved in critical metabolic pathways. For instance, they may target kinases or proteases that are overactive in cancer cells.

- Disruption of Microtubule Dynamics : Similar to other quinoline compounds, this derivative may interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

A study evaluating the anticancer potential of quinoline derivatives highlighted the efficacy of (E)-2-phenyl-N-quinolin-8-ylethenesulfonamide against various cancer cell lines. The compound demonstrated significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 (μM) |

|---|---|

| COLO205 (Colorectal) | 0.32 |

| H460 (Lung) | 0.89 |

| Hep3B (Liver) | 0.45 |

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

Research indicates that quinoline derivatives possess antimicrobial properties. In vitro studies have shown that (E)-2-phenyl-N-quinolin-8-ylethenesulfonamide exhibits activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings underscore the compound's potential as an antimicrobial agent.

Case Studies

Several case studies have explored the application of quinoline derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with non-small cell lung cancer treated with a quinoline derivative similar to (E)-2-phenyl-N-quinolin-8-ylethenesulfonamide showed promising results in terms of tumor reduction and improved survival rates.

- Case Study on Infection Control : In a hospital setting, a derivative was used to treat patients with resistant bacterial infections. The treatment led to successful outcomes in cases where traditional antibiotics failed.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that (E)-2-phenyl-N-quinolin-8-ylethenesulfonamide has favorable absorption and distribution characteristics. It exhibits moderate bioavailability, with studies showing effective plasma concentrations achievable through oral administration. Toxicity assessments indicate low cardiotoxicity and mutagenicity risks, making it a candidate for further development.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (E)-2-phenyl-N-quinolin-8-ylethenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a sulfonamide precursor with a quinoline derivative. Critical steps include sulfonylation of the quinoline amine and stereoselective formation of the ethene bridge. Optimization requires adjusting reaction parameters such as temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., TBTU or NaH). Characterization via NMR and MS is essential to confirm stereochemistry and purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : High-resolution NMR (¹H, ¹³C) is critical for verifying the (E)-configuration of the ethene bridge and substituent positions. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) and aromatic C-H bonds. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodological Answer : Solubility can be tested in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC. Stability studies involve incubating the compound at physiological temperatures (37°C) and analyzing degradation products via LC-MS over 24–72 hours. Lipophilicity (logP) predictions via computational tools (e.g., ChemAxon) guide solvent selection .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXS software determines bond lengths, angles, and stereochemistry. For example, the (E)-configuration of the ethene bridge can be confirmed by measuring C=C bond torsion angles (>170° for trans). Discrepancies between computational models (e.g., DFT-optimized structures) and experimental data should be resolved by refining hydrogen-bonding networks and packing effects .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this sulfonamide class?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with variations in the quinoline substituents (e.g., electron-withdrawing groups at position 5) or sulfonamide linkers. Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with computational docking (AutoDock Vina) to map interactions with targets like kinases or tubulin. QSAR models using Hammett constants or molecular descriptors (e.g., polar surface area) quantify substituent effects .

Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity data?

- Methodological Answer : Validate computational models (e.g., molecular dynamics simulations) against experimental IC₅₀ values. Re-examine protonation states (pKa via MarvinSketch) and solvation effects, which may alter binding affinities. Use free-energy perturbation (FEP) calculations to refine docking poses. If contradictions persist, re-evaluate assay conditions (e.g., buffer pH, co-solvents) for false negatives .

Q. What methods are recommended for studying metabolic pathways and degradation products of this compound?

- Methodological Answer : Incubate the compound with liver microsomes (human or murine) and analyze metabolites via LC-HRMS/MS. Phase I metabolites (oxidation, hydrolysis) and Phase II conjugates (glucuronidation) can be identified using fragmentation patterns. Compare results with in silico metabolite prediction tools (e.g., MetaSite) to prioritize high-risk pathways .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in crystallographic studies of this compound?

- Methodological Answer : Deposit raw diffraction data in public repositories (e.g., CCDC) and document refinement parameters (R-factors, residual density). Use SHELXL’s TWIN/BASF commands to model twinning or disorder. Cross-validate with independent datasets from multiple crystal batches. Publish full crystallographic tables, including anisotropic displacement parameters .

Q. What statistical approaches are suitable for resolving contradictory bioassay results across studies?

- Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies, adjusting for variables like cell line heterogeneity or dosing protocols. Use Bland-Altman plots to assess inter-lab variability. If contradictions persist, conduct dose-response curves under standardized conditions (e.g., CLSI guidelines) to isolate confounding factors .

Tables for Key Data

| Property | Typical Value | Method |

|---|---|---|

| Melting Point | 180–185°C (dec.) | Differential Scanning Calorimetry |

| logP (Predicted) | 3.2 ± 0.3 | ChemAxon |

| Aqueous Solubility (25°C) | <0.1 mg/mL | Shake-flask + HPLC |

| Crystal System | Monoclinic (P2₁/c) | SCXRD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.